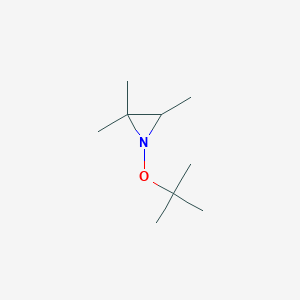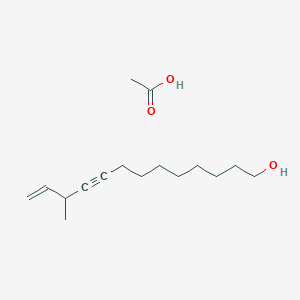
Acetic acid;11-methyltridec-12-en-9-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;11-methyltridec-12-en-9-yn-1-ol is a chemical compound with the molecular formula C15H26O2 It is a derivative of acetic acid and features a complex structure with multiple functional groups, including an alkyne, an alkene, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;11-methyltridec-12-en-9-yn-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 11-methyltridec-12-en-9-yn-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the ester linkage between the acetic acid and the alcohol group.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Purification steps such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
Acetic acid;11-methyltridec-12-en-9-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 11-methyltridec-12-en-9-yn-1-one or 11-methyltridec-12-en-9-yn-1-oic acid.
Reduction: Formation of 11-methyltridecane.
Substitution: Formation of 11-methyltridec-12-en-9-yn-1-chloride and subsequent derivatives.
科学的研究の応用
Acetic acid;11-methyltridec-12-en-9-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of acetic acid;11-methyltridec-12-en-9-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition and receptor binding. The alkyne and alkene groups can undergo addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
11-methyltridec-12-en-9-yn-1-ol: Lacks the acetic acid moiety but shares similar structural features.
Acetic acid;11-methyltridec-12-en-9-yn-1-one: Contains a ketone group instead of a hydroxyl group.
Acetic acid;11-methyltridec-12-en-9-yn-1-oic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Acetic acid;11-methyltridec-12-en-9-yn-1-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an alkyne and an alkene group allows for diverse chemical transformations, while the hydroxyl group provides opportunities for hydrogen bonding and other interactions.
特性
CAS番号 |
66182-06-7 |
|---|---|
分子式 |
C16H28O3 |
分子量 |
268.39 g/mol |
IUPAC名 |
acetic acid;11-methyltridec-12-en-9-yn-1-ol |
InChI |
InChI=1S/C14H24O.C2H4O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15;1-2(3)4/h3,14-15H,1,4-9,11,13H2,2H3;1H3,(H,3,4) |
InChIキー |
IQAZPIIFRBSPPB-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C#CCCCCCCCCO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
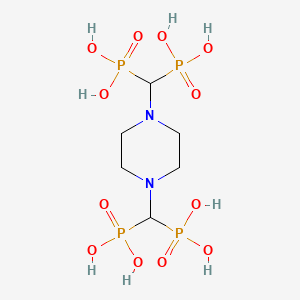

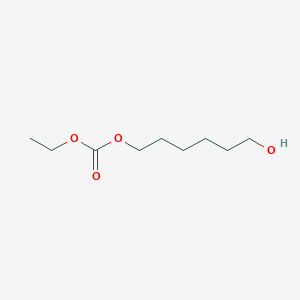

![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)



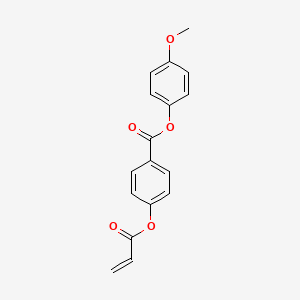
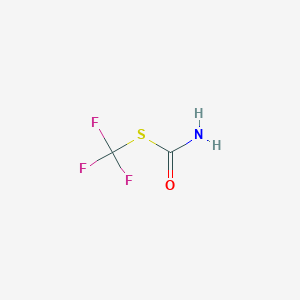
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)
